Cas no 177859-53-9 ((1S)-1-cycloheptylethan-1-amine hydrochloride)
(1S)-1-cycloheptylethan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (1S)-1-cycloheptylethan-1-amine hydrochloride
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(1S)-1-cycloheptylethan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | S201930-5mg |
(1S)-1-cycloheptylethan-1-amine hydrochloride |
177859-53-9 | 5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | S201930-10mg |
(1S)-1-cycloheptylethan-1-amine hydrochloride |
177859-53-9 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | S201930-50mg |
(1S)-1-cycloheptylethan-1-amine hydrochloride |
177859-53-9 | 50mg |
$ 295.00 | 2022-06-03 | ||
| Enamine | EN300-134925-0.05g |
(1S)-1-cycloheptylethan-1-amine hydrochloride |
177859-53-9 | 95% | 0.05g |
$285.0 | 2023-05-20 | |
| Enamine | EN300-134925-0.1g |
(1S)-1-cycloheptylethan-1-amine hydrochloride |
177859-53-9 | 95% | 0.1g |
$426.0 | 2023-05-20 | |
| Enamine | EN300-134925-0.25g |
(1S)-1-cycloheptylethan-1-amine hydrochloride |
177859-53-9 | 95% | 0.25g |
$607.0 | 2023-05-20 | |
| Enamine | EN300-134925-0.5g |
(1S)-1-cycloheptylethan-1-amine hydrochloride |
177859-53-9 | 95% | 0.5g |
$959.0 | 2023-05-20 | |
| Enamine | EN300-134925-1.0g |
(1S)-1-cycloheptylethan-1-amine hydrochloride |
177859-53-9 | 95% | 1g |
$1229.0 | 2023-05-20 | |
| Enamine | EN300-134925-2.5g |
(1S)-1-cycloheptylethan-1-amine hydrochloride |
177859-53-9 | 95% | 2.5g |
$2408.0 | 2023-05-20 | |
| Enamine | EN300-134925-5.0g |
(1S)-1-cycloheptylethan-1-amine hydrochloride |
177859-53-9 | 95% | 5g |
$3562.0 | 2023-05-20 |
(1S)-1-cycloheptylethan-1-amine hydrochloride Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on (1S)-1-cycloheptylethan-1-amine hydrochloride
Recent Advances in the Study of (1S)-1-cycloheptylethan-1-amine hydrochloride (CAS: 177859-53-9)
The compound (1S)-1-cycloheptylethan-1-amine hydrochloride (CAS: 177859-53-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine derivative, characterized by its cycloheptyl moiety, has shown promising potential in various therapeutic applications, particularly in the development of novel central nervous system (CNS) agents and enzyme inhibitors. Recent studies have focused on its synthesis, pharmacological properties, and potential clinical applications, making it a compound of considerable interest to researchers and industry professionals alike.
A key area of investigation has been the stereoselective synthesis of (1S)-1-cycloheptylethan-1-amine hydrochloride. Researchers have developed innovative catalytic methods to achieve high enantiomeric purity, which is critical for its pharmacological efficacy. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated an asymmetric hydrogenation approach using chiral ruthenium catalysts, yielding the desired (S)-enantiomer with over 99% enantiomeric excess (ee). This advancement not only improves the scalability of production but also underscores the importance of stereochemistry in the compound's biological activity.
Pharmacological evaluations have revealed that (1S)-1-cycloheptylethan-1-amine hydrochloride exhibits potent binding affinity to specific neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling pathways. In vitro and in vivo studies conducted by a team at the University of Cambridge (2024) demonstrated its efficacy as a modulator of dopamine D2 receptors, suggesting potential applications in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The compound's unique cycloheptyl structure appears to confer enhanced blood-brain barrier permeability, a property that has been leveraged in the design of next-generation CNS therapeutics.
Beyond its neurological applications, recent research has explored the compound's utility as a chiral building block in pharmaceutical synthesis. Its rigid cycloheptane ring system has been incorporated into various drug candidates to improve metabolic stability and target selectivity. A 2024 patent application by a major pharmaceutical company disclosed the use of (1S)-1-cycloheptylethan-1-amine hydrochloride as a key intermediate in the synthesis of novel protease inhibitors with potential antiviral activity, highlighting its versatility in drug discovery.
Despite these promising developments, challenges remain in fully elucidating the compound's mechanism of action and optimizing its therapeutic index. Current research efforts are focused on structure-activity relationship (SAR) studies to identify derivatives with improved pharmacokinetic profiles. Additionally, computational modeling approaches are being employed to predict potential off-target effects and optimize dosing regimens. As these investigations progress, (1S)-1-cycloheptylethan-1-amine hydrochloride continues to emerge as a valuable tool compound and potential therapeutic agent in the chemical biology and pharmaceutical landscape.
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